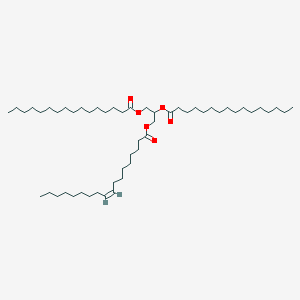
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
Overview
Description
Synthesis Analysis
The synthesis of structurally similar compounds often involves complex organic reactions, aiming to achieve high stereochemical control and yield. For instance, the synthesis of hydroxyethylsulfonamides and related derivatives from epoxides derived from amino acids showcases the intricate steps involved in constructing molecules with specific stereochemistry and functional groups (Moreth et al., 2014). Such processes typically include protection/deprotection strategies, stereoselective additions, and functional group transformations.
Scientific Research Applications
Analytical Techniques and Chemical Properties
Chiral Derivatizing Agents for Liquid Chromatography
Chiral derivatizing agents (CDAs) play a crucial role in the enantioseparation of racemic compounds by liquid chromatography. Amino acids, due to their chiral nature, have been utilized as chiral auxiliaries in CDAs, facilitating the resolution of enantiomers. Such methods are critical in pharmaceutical analysis for assessing the enantiomeric purity of drugs, which is paramount for efficacy and safety. The application of amino acids in CDAs underscores the significance of understanding chemical properties and interactions in the development of analytical methodologies (Batra & Bhushan, 2014).
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative chromatographic method for separating polar compounds, including those similar in polarity to 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane. It employs polar stationary phases and highly organic mobile phases, often rich in acetonitrile, to facilitate the separation. HILIC's unique mechanism and the ability to enhance the ionization of compounds during mass spectrometry analysis make it particularly useful for the analysis of complex mixtures, including pharmaceuticals and biological samples (Jandera, 2011).
Chemical Synthesis and Modification
Fabrication and Modification of Photocatalysts
While not directly related to the compound , research on the fabrication and modification of photocatalysts provides insight into the broader scientific applications of chemical synthesis and modification techniques. Such methodologies could potentially be applied to modify or synthesize complex organic molecules, including 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane, for various purposes, including pharmaceutical development and materials science (Ni et al., 2016).
Safety And Hazards
For safety and hazards information related to 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane, it is recommended to refer to its Safety Data Sheet (SDS). The SDS includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2R,3S)-1,4-dichloro-3-hydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2NO3/c1-9(2,3)15-8(14)12-6(4-10)7(13)5-11/h6-7,13H,4-5H2,1-3H3,(H,12,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTWDRAREHUMBH-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463810 | |
| Record name | 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |
CAS RN |
326479-99-6 | |
| Record name | 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)



![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)


![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)

